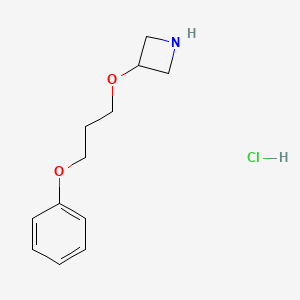
3-(3-Phenoxypropoxy)azetidiniumchlorid
Übersicht
Beschreibung
3-(3-Phenoxypropoxy)azetidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is through the [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of 3-(3-Phenoxypropoxy)azetidine hydrochloride consists of a four-membered azetidine ring attached to a phenyl group through a propoxy linker . The SMILES string representation of the molecule is C(COc1ccccc1)CC2CNC2 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . Recent developments in azetidine chemistry include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Phenoxypropoxy)azetidine hydrochloride include a density of 1.0±0.1 g/cm3, a boiling point of 301.1±42.0 °C at 760 mmHg, and a flash point of 121.4±17.3 °C . It also has a molar refractivity of 57.9±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 184.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“3-(3-Phenoxypropoxy)azetidiniumchlorid” hat eine CAS-Nummer von 1375472-91-5 und ein Molekulargewicht von 227,73 . Es wird typischerweise bei einer Temperatur von 4 °C gelagert und liegt in Pulverform vor .
Neuroprotektive Wirkungen
Eine der bedeutenden Anwendungen von Azetidinderivaten, wie z. B. “this compound”, sind ihre neuroprotektiven Wirkungen. Eine Studie untersuchte den möglichen Mechanismus und die positiven Effekte eines ähnlichen Azetidinderivats bei Ischämie/Reperfusion (I/R)-Hirnschäden . Die Studie ergab, dass die Verbindung Mäusehirne vor I/R-Schäden schützen kann, indem sie apoptotischen Schäden hemmt, Entzündungen moduliert, freie Radikale einfängt, oxidativen Stress verbessert und den Energiestoffwechsel des Gehirns steigert .
Entwicklung von Lead-ähnlichen Bibliotheken für das zentrale Nervensystem
Azetidin-basierte Gerüste, wie “this compound”, wurden für die Entwicklung von Lead-ähnlichen Bibliotheken für das zentrale Nervensystem berichtet . Diese Bibliotheken sind entscheidend für Prozesse der Medikamentenfindung und -entwicklung, insbesondere bei neurologischen Erkrankungen.
Synthetische Aspekte von Azetidinen
Azetidine, darunter “this compound”, sind äußerst reaktiv, was sie in der synthetischen Chemie wertvoll macht . Sie können eine Vielzahl von Reaktionen eingehen und tragen so zur Bildung komplexer Moleküle bei .
Wirkmechanismus
The mechanism of action of azetidines is largely driven by the ring strain of the four-membered azetidine ring . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization by N–C bond cleavage .
Safety and Hazards
As with any chemical compound, handling 3-(3-Phenoxypropoxy)azetidine hydrochloride requires appropriate safety measures. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Zukünftige Richtungen
Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . Future research directions may include the development of new synthetic strategies for functionalized azetidines, further exploration of their reactivity, and their application in drug discovery, polymerization, and as chiral templates .
Eigenschaften
IUPAC Name |
3-(3-phenoxypropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYDMZPZJMZVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



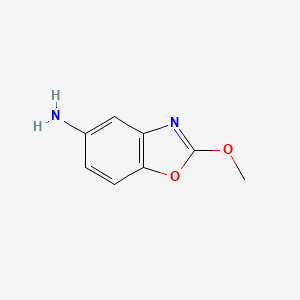


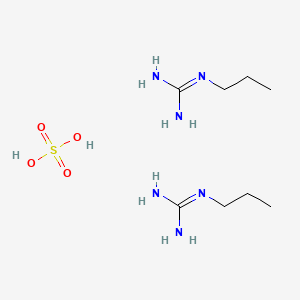

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
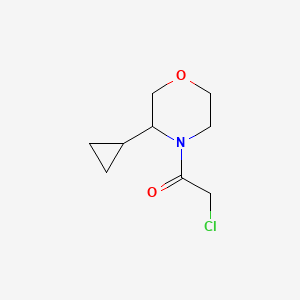
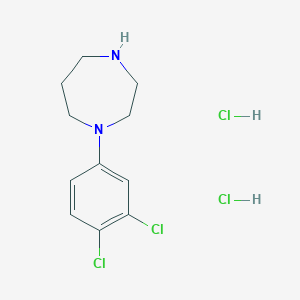
![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
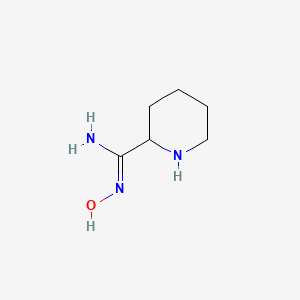
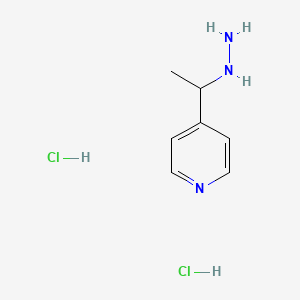
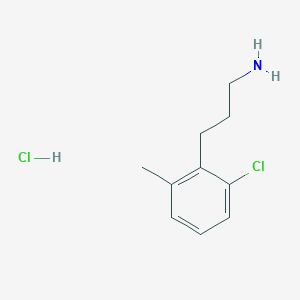

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)